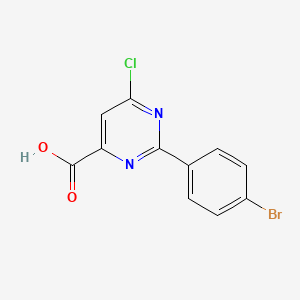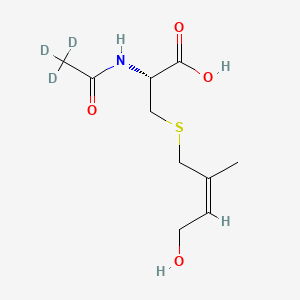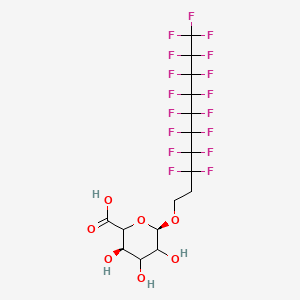![molecular formula C25H23N7OS B13861692 4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861692.png)
4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry due to their structural similarity to purines .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide involves several key reactions. One efficient method includes a robust and scalable Pd-catalyzed carbonylation reaction to generate the thienopyrimidine core. This is followed by a highly chemoselective Pt/V/C-catalyzed nitro group reduction to access the penultimate intermediate. The final amide coupling is accomplished using N,N,N’,N’-tetramethylchloroformamidinium hexafluorophosphate (TCFH) as the coupling reagent .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using the aforementioned synthetic routes. The process ensures high yield, purity, and form stability on a multikilogram production scale. The final product is obtained with upwards of 95% purity after reaction with methanesulfonic acid (MsOH) and recrystallization .
化学反应分析
Types of Reactions
4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: The nitro group in the intermediate stages can be reduced using Pt/V/C-catalyzed reduction.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions
Pd-catalyzed carbonylation: Palladium catalysts are used for the carbonylation reaction.
Pt/V/C-catalyzed reduction: Platinum and vanadium on carbon are used for the reduction of nitro groups.
TCFH: Used as a coupling reagent for the final amide formation.
Major Products
The major products formed from these reactions include various intermediates leading to the final compound, which is a potent inhibitor of specific enzymes .
科学研究应用
4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide has several scientific research applications:
Chemistry: Used as a chemical probe to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in inhibiting protein kinases and other enzymes involved in cellular processes.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of pharmaceutical drugs and as a reference compound in various assays
作用机制
The compound exerts its effects primarily through the inhibition of protein kinases, which are crucial for cell signaling and proliferation. By binding to the active site of these enzymes, it prevents their activity, leading to the inhibition of cancer cell growth and proliferation. The molecular targets include various isoforms of PI3K and other kinases involved in cancer progression .
相似化合物的比较
Similar Compounds
2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives: These compounds also inhibit PI3K and have shown anticancer activity.
N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine: Another thienopyrimidine derivative with significant biological activity.
Uniqueness
4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide stands out due to its high potency and selectivity towards specific kinase targets. Its unique structural features allow for effective binding and inhibition of these enzymes, making it a valuable compound in medicinal chemistry .
属性
分子式 |
C25H23N7OS |
|---|---|
分子量 |
469.6 g/mol |
IUPAC 名称 |
4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C25H23N7OS/c1-14-4-9-18-17(10-11-27-24(18)30-15-5-7-16(8-6-15)32(2)3)20(14)31-25(33)19-12-34-22-21(19)28-13-29-23(22)26/h4-13H,1-3H3,(H,27,30)(H,31,33)(H2,26,28,29) |
InChI 键 |
QNUWTNAJQXJURA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)N(C)C)NC(=O)C4=CSC5=C4N=CN=C5N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3R,4S,5R)-2-[3-hydroxy-5-[(6R)-6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl]phenoxy]oxane-3,4,5-triol](/img/structure/B13861613.png)

![tert-butyl N-[4-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]butyl]carbamate](/img/structure/B13861618.png)
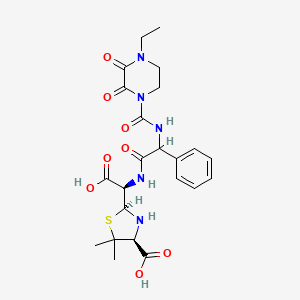
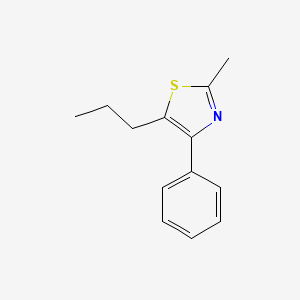
![(2,5-dioxopyrrolidin-1-yl) 6-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoylamino]hexanoate](/img/structure/B13861633.png)
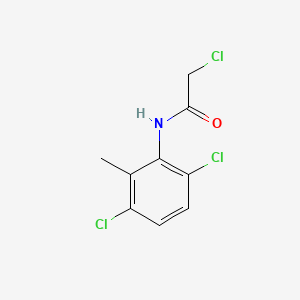
![2-[[2-(2,6-Diaminohexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid](/img/structure/B13861647.png)
![Methyl 3-{[(5-chloro-2-thienyl)-carbonyl]amino}pyridine-2-carboxylate](/img/structure/B13861648.png)
![16-undecyl-3-oxaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(26),2(17),4(15),5,7,9(28),10,12,19,21,23(27),24-dodecaene-14,18-dione](/img/structure/B13861659.png)
![[2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B13861668.png)
